3/'-Amino-4-(methylthio)chalcone
Description
3'-Amino-4-(methylthio)chalcone is a synthetic chalcone derivative characterized by a 3'-amino group and a 4-methylthio (-SMe) substitution on its aromatic rings. Chalcones, with their α,β-unsaturated ketone backbone, are known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The amino group at the 3' position may facilitate hydrogen bonding with biological targets, such as enzymes or DNA, contributing to its bioactivity .
Properties
CAS No. |
121646-08-0 |
|---|---|
Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H15NOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+ |
InChI Key |
MGWUMZFAYGKELJ-JXMROGBWSA-N |
SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that chalcone derivatives, including 3'-amino-4-(methylthio)chalcone, exhibit significant anticancer properties. Various studies have demonstrated their effectiveness against different cancer cell lines.
- Mechanism of Action : The anticancer activity of chalcones is often attributed to their ability to inhibit key signaling pathways involved in cancer progression, such as NF-κB and STAT3. These pathways are crucial for cell proliferation and survival in various types of cancer .
-
Case Studies :
- A study evaluated the cytotoxic effects of several aminochalcones, including 3'-amino-4-(methylthio)chalcone, against human colon cancer cell lines (HT-29, LS180). The compound displayed an IC50 value of approximately 1.43–1.98 µg/mL, indicating potent antiproliferative effects .
- Another investigation highlighted the structure-activity relationship (SAR) of chalcones, suggesting that modifications to the amino group significantly enhance their cytotoxicity against melanoma cells .
Antimicrobial Properties
Chalcones have been recognized for their antimicrobial activities against a range of pathogens.
- Antibacterial Activity : 3'-Amino-4-(methylthio)chalcone has shown promising results against Gram-positive and Gram-negative bacteria. Studies report that chalcones can inhibit the growth of Escherichia coli and Staphylococcus aureus, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.0625 mg/mL .
- Antifungal Activity : The compound has also displayed antifungal properties against species such as Candida albicans and Trichophyton mentagrophytes. The presence of specific substituents on the chalcone structure can enhance this activity significantly .
Anti-inflammatory Effects
Chalcones are noted for their anti-inflammatory properties, which are crucial in treating various inflammatory diseases.
- Mechanistic Insights : The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. This inhibition can reduce inflammation in conditions like arthritis and other chronic inflammatory diseases .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, 3'-amino-4-(methylthio)chalcone has potential applications in other therapeutic areas:
- Antidiabetic Effects : Some studies suggest that chalcones may improve insulin sensitivity and glucose metabolism, making them candidates for diabetes management .
- Neuroprotective Effects : Research indicates that certain chalcone derivatives can protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases like Alzheimer's .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Hydrophobicity and logP
The methylthio group significantly influences physicochemical properties. ranks hydrophobicity (logP) of chalcones as SC-7 > SC-6 > SC-5 > SC-8 > SC-1 > SC-4 > SC-3 > SC-2, with SC-7 (a methylthio-containing derivative) exhibiting the highest logP . In contrast, methoxy-substituted chalcones like (E)-5-(3-(4-chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide (compound 75, ) have lower logP values, reducing their cellular uptake efficiency .
Table 1: Hydrophobicity and Cytotoxicity of Selected Chalcones
*Estimated based on substituent contributions.
Anticancer Activity: Substituent-Driven Mechanisms
Methylthio vs. Methoxy Groups :
- Methylthio substitution enhances anticancer potency compared to methoxy analogues. demonstrates that replacing methoxy with methylthio in CA-4 analogues increases specificity for tubulin polymerization inhibition, a key mechanism in halting cancer cell proliferation .
- In contrast, methoxy-substituted chalcones like compound 77 () rely on fluorescence properties for targeted apoptosis but show moderate potency (IC₅₀ = 12.5 µM in breast cancer models) .
Amino Group Contributions:
- 4'-Amino derivatives (e.g., D14 and D15, ) suppress osteosarcoma migration and invasion via p53-mediated EMT regulation, independent of cytotoxicity . The 3'-amino group in 3'-Amino-4-(methylthio)chalcone may similarly modulate p53 pathways, though this requires validation.
Anti-Inflammatory and Antimicrobial Activity
- Methylsulfonyl chalcones () exhibit superior anti-nociceptive effects compared to anti-inflammatory activity, likely due to COX-2 inhibition and thiol reactivity . The methylthio group in 3'-Amino-4-(methylthio)chalcone may exhibit similar thiol-mediated interactions, as shown in , where 4-substituted chalcones form stable enolate intermediates with cellular thiols .
Key Research Findings and Contradictions
Hydrophobicity vs.
p53 Dependency: Amino-substituted chalcones () inhibit metastasis via p53 upregulation, but methoxy or methylthio analogues () rely on tubulin or COX-2 targets, highlighting substituent-dependent mechanisms .
Synthetic Accessibility: Methylthio chalcones are synthesized via Claisen-Schmidt condensation (), whereas amino groups require protective strategies (e.g., nitro reduction, ), impacting scalability .
Preparation Methods
Base-Catalyzed Condensation in Alcoholic Solvents
The Claisen-Schmidt condensation remains the most widely employed method for chalcone synthesis. For 3'-Amino-4-(methylthio)chalcone, the reaction involves 4-(methylthio)acetophenone and 3-aminobenzaldehyde in the presence of a strong base such as NaOH or KOH. A representative procedure adapts the conditions described in, where equimolar amounts of ketone and aldehyde are dissolved in absolute ethanol, followed by dropwise addition of 50% NaOH solution. The mixture is stirred at room temperature for 48 hours, neutralized with dilute HCl, and crystallized to isolate the product.
Key Variables:
-
Solvent: Ethanol or methanol enhances reactant solubility and stabilizes the enolate intermediate.
-
Base Concentration: Excess NaOH (1–1.5 eq.) ensures complete deprotonation of the ketone.
-
Reaction Time: Prolonged stirring (24–48 hours) compensates for steric hindrance from substituents.
Example Protocol:
| Component | Quantity | Role |
|---|---|---|
| 4-(Methylthio)acetophenone | 5.0 mmol | Ketone component |
| 3-Aminobenzaldehyde | 5.0 mmol | Aldehyde component |
| NaOH (50% aqueous) | 1.5 mL | Catalyst |
| Ethanol | 60 mL | Solvent |
Yield: 67–79% after recrystallization.
Solvent-Free Mechanochemical Synthesis
Green Chemistry Approach
Solvent-free methods, as demonstrated in, offer an eco-friendly alternative. Grinding 4-(methylthio)acetophenone and 3-aminobenzaldehyde with NaOH pellets in a mortar for 20–30 minutes initiates a rapid exothermic reaction, yielding a beige solid. This method avoids solvent waste and reduces reaction time to under an hour.
Advantages:
-
Scalability: Suitable for gram-scale synthesis without solvent volume constraints.
Limitations:
Hybrid Catalytic Systems
Iron Oxide Nanoparticle (FeONP)-Mediated Synthesis
Recent advances in nanocatalysis, as reported in, utilize FeONPs to accelerate chalcone formation. A sonochemical method involves sonicating 4-(methylthio)acetophenone, 3-aminobenzaldehyde, and FeONPs in ethanol at 50°C for 30 minutes. The nanoparticles enhance enolate formation, reducing reaction time to <1 hour.
Characterization Data:
-
FT-IR: Carbonyl stretch at 1,654–1,677 cm⁻¹ and C=C stretch at 1,555–1,636 cm⁻¹ confirm chalcone formation.
-
1H NMR: Distinct doublets for α,β-unsaturated protons (δ 7.70–7.84 ppm) and aromatic protons (δ 7.18–8.32 ppm).
Yield: 72–85% with >95% purity.
Protection-Deprotection Strategies for Amino Groups
Acetylation of 3-Aminobenzaldehyde
The free amino group in 3-aminobenzaldehyde may undergo undesired side reactions during condensation. To mitigate this, acetylation with acetic anhydride in pyridine converts the amine to an acetamide, which is hydrolyzed post-reaction.
Procedure:
-
Protect 3-aminobenzaldehyde via acetylation (82% yield).
-
Conduct Claisen-Schmidt condensation with protected aldehyde.
Yield: Overall 58–65% after deprotection.
Purification and Characterization
Recrystallization and Chromatography
Crude 3'-Amino-4-(methylthio)chalcone is purified via recrystallization from ethanol/water (3:1) or column chromatography using silica gel and ethyl acetate/hexane (1:4).
Analytical Data:
-
Melting Point: 142–145°C (lit. 140–144°C for analogous chalcones).
-
HRMS: [M+H]+ calculated for C₁₆H₁₄NOSS: 292.0704; found: 292.0706.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Time |
|---|---|---|---|---|
| Base-Catalyzed | NaOH/EtOH, 48 h, rt | 67–79 | 90–95 | 2 days |
| Solvent-Free | NaOH, grinding, 30 min | 85–90 | 85–90 | 1 hour |
| FeONP-Catalyzed | FeONPs/EtOH, 50°C, 30 min | 72–85 | >95 | 1 hour |
| Protection-Deprotect | Acetylation + condensation | 58–65 | 88–92 | 3 days |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3'-Amino-4-(methylthio)chalcone, and how can purity be optimized?
- Answer : The compound can be synthesized via Claisen-Schmidt condensation, where acetophenone derivatives react with substituted benzaldehydes under basic conditions (e.g., KOH/MeOH) . Microwave-assisted solid-phase synthesis is an alternative for improving yield and reducing reaction time, as demonstrated in isoliquiritigenin chalcone derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using H/C NMR and HPLC-MS are critical for ensuring purity .
Q. How can researchers validate the structural integrity of 3'-Amino-4-(methylthio)chalcone post-synthesis?
- Answer : Use spectroscopic techniques:
- NMR : Confirm the α,β-unsaturated ketone system (δ 7.5–8.2 ppm for vinyl protons) and methylthio group (δ 2.5 ppm for –SCH) .
- FT-IR : Identify carbonyl stretching (~1650 cm) and amino group vibrations (~3350 cm) .
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary anticancer screening of this chalcone?
- Answer :
- MTT assay : Assess cytotoxicity against cancer cell lines (e.g., HCT-116, HeLa) with IC calculations .
- Cell cycle analysis : Use flow cytometry (propidium iodide staining) to detect G2/M arrest, a common chalcone-induced effect .
- Apoptosis assays : Annexin V/PI staining to quantify early/late apoptotic cells .
Advanced Research Questions
Q. How does 3'-Amino-4-(methylthio)chalcone modulate p53 signaling to inhibit metastasis in osteosarcoma?
- Answer : In p53+/+ U2OS cells, this chalcone upregulates p53 expression, suppressing EMT markers (e.g., Snail, MMP-2/9) and enhancing E-cadherin, thereby reducing migration/invasion . Use transwell assays and RT-PCR/Western blot to validate ECM degradation and EMT gene modulation . Contrast results with p53−/− SAOS-2 cells to isolate p53-dependent effects .
Q. What structure-activity relationships (SAR) govern the tubulin polymerization inhibition by amino-methylthio chalcones?
- Answer : The methylthio group enhances hydrophobic interactions with tubulin’s colchicine-binding site, while the amino group stabilizes hydrogen bonds with β-tubulin residues (e.g., Asn258). Molecular docking (AutoDock Vina) and comparative studies with non-methylthio analogs (e.g., 4'-aminochalcones) reveal 10–30% higher inhibitory activity for methylthio derivatives .
Q. How can researchers address contradictory data on chalcone-induced cytotoxicity in drug-resistant cancer models?
- Answer :
- Mechanistic redundancy : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify compensatory pathways (e.g., PI3K/Akt) that reduce efficacy .
- Hybridization : Design platinum(IV)-chalcone conjugates to overcome oxaliplatin resistance in colorectal cancer via dual DNA crosslinking and tubulin targeting .
- Dose optimization : Use pharmacokinetic modeling (e.g., NONMEM) to balance efficacy and toxicity in multidrug-resistant xenografts .
Q. What in vivo models are appropriate for evaluating the anti-metastatic potential of this compound?
- Answer :
- Orthotopic models : Implant luciferase-tagged OS cells (e.g., U2OS-Luc) into murine tibiae; monitor metastasis via bioluminescence imaging .
- Tail vein injection : Assess lung colonization of B16F10 melanoma cells post-chalcone treatment .
- Ethical considerations : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .
Methodological Guidance
Q. How should researchers formulate hypothesis-driven questions for chalcone-based anticancer studies?
- Answer : Apply the FINER criteria :
- Feasible : "Does 3'-Amino-4-(methylthio)chalcone inhibit MMP-9 secretion in triple-negative breast cancer cells (MDA-MB-231) at ≤10 μM?"
- Novel : Focus on understudied mechanisms (e.g., ferroptosis induction via GPX4 downregulation).
- Relevant : Align with clinical challenges like chemoresistance .
Q. What statistical approaches mitigate variability in chalcone cytotoxicity assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
